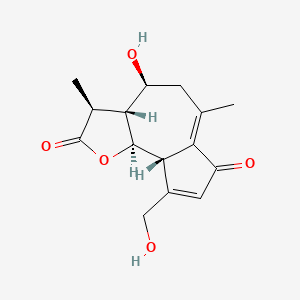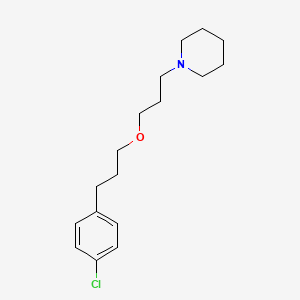
匹多利生
概述
描述
匹多立沙是一种主要用于治疗患有嗜睡症的成年人白天过度嗜睡的药物。它是一种组胺 H3 受体拮抗剂和反向激动剂,这意味着它会阻断并逆转组胺在组胺 H3 受体上的作用。 这种化合物能增强大脑中组胺能神经元的活性,从而帮助改善清醒状态 .
科学研究应用
匹多立沙具有广泛的科学研究应用,包括:
化学: 用作研究组胺受体相互作用和开发新型组胺受体拮抗剂的模型化合物。
生物学: 研究其对组胺能神经元的影响及其在调节各种生物过程中的潜在作用。
安全和危害
未来方向
Pitolisant may decrease your sleepiness, but it will not cure your sleep disorder. It may take 8 weeks or longer before you feel the full benefit of Pitolisant . The therapeutic effectiveness of Pitolisant was comparable to that of modafinil . Several histamine-3 receptor antagonists are currently in development for a variety of clinical indications .
作用机制
匹多立沙通过作为组胺 H3 受体的拮抗剂和反向激动剂来发挥其作用。该受体参与调节大脑中组胺的释放。 通过阻断并逆转组胺在该受体上的作用,匹多立沙增强了组胺能神经元的活性,从而导致清醒和警觉性增加 。 涉及的分子靶点和通路包括组胺 H3 受体和下游信号通路,这些通路调节神经递质释放和神经元活性 .
生化分析
Biochemical Properties
Pitolisant functions as a high-affinity competitive antagonist and inverse agonist at the histamine H3 receptor . By blocking histamine autoreceptors, pitolisant enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain . It interacts with various biomolecules, including histamine H3 receptors, which are located within the transmembrane core just below the extracellular loops . This interaction prevents the binding of endogenous histamine, thereby enhancing histaminergic activity .
Cellular Effects
Pitolisant influences various cellular processes by enhancing histaminergic activity in the brain . It affects cell signaling pathways by increasing the release of neurotransmitters such as acetylcholine, glutamate, gamma-aminobutyric acid (GABA), serotonin, and dopamine . This modulation of neurotransmitter release impacts gene expression and cellular metabolism, contributing to its wake-promoting effects . Pitolisant’s ability to enhance histaminergic activity also plays a role in maintaining wakefulness and reducing excessive daytime sleepiness .
Molecular Mechanism
At the molecular level, pitolisant acts as an inverse agonist at the histamine H3 receptor . It binds to the antagonist binding site of the H3 receptor, located within the transmembrane core . This binding prevents the receptor from interacting with endogenous histamine, leading to an increase in histaminergic activity . Pitolisant’s inverse agonism produces a response opposite to that of endogenous histamine, further enhancing histaminergic signaling . This mechanism of action contributes to its therapeutic effects in treating narcolepsy .
Temporal Effects in Laboratory Settings
In laboratory settings, pitolisant has shown stability and effectiveness over time . Studies have demonstrated that pitolisant maintains its wake-promoting effects without significant changes in sleep architecture or sleep quality . Long-term treatment with pitolisant has been associated with sustained improvements in excessive daytime sleepiness and reductions in cataplexy attacks . These findings suggest that pitolisant remains effective and stable over extended periods in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of pitolisant vary with different dosages . Higher doses of pitolisant have been shown to enhance histaminergic neuron activity in mice brains, with this effect persisting after repeated administrations . Excessive doses may lead to adverse effects such as hyperactivity and increased anxiety . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
Pitolisant is primarily metabolized by the liver enzymes CYP2D6 and CYP3A4 . The major non-conjugated metabolites include BP2.941 (piperidine N-oxide) and BP2.951 (5-aminovaleric acid) . These metabolites can further undergo conjugation with glycine or glucuronic acid and oxidation to a minimal extent . The involvement of these metabolic pathways ensures the effective breakdown and elimination of pitolisant from the body .
Transport and Distribution
Following oral administration, pitolisant is distributed equally between red blood cells and plasma . The apparent volume of distribution ranges from 1100 to 2825 liters . Pitolisant’s distribution within cells and tissues is facilitated by its interaction with transporters and binding proteins . This distribution pattern ensures that pitolisant reaches its target sites, including the brain, to exert its therapeutic effects .
Subcellular Localization
Pitolisant’s subcellular localization is primarily within the brain, where it enhances histaminergic activity . It targets histamine H3 receptors located on the axon terminals and somas of histamine neurons . By modulating histamine release and synthesis, pitolisant influences neuronal activity and contributes to its wake-promoting effects . The subcellular localization of pitolisant is crucial for its ability to regulate histaminergic signaling and maintain wakefulness .
准备方法
合成路线和反应条件
盐酸匹多立沙的合成涉及多个步骤,从哌啶和 1-溴-3-氯丙烷开始。 该工艺经济高效,易于扩展到工业生产 。 常见的合成路线包括:
烷基化: 哌啶与 1-溴-3-氯丙烷反应生成中间体。
取代: 然后,将中间体与 4-氯苯基溴化镁反应生成最终产物。
纯化: 将最终产物纯化并转化为其盐酸盐形式。
工业生产方法
盐酸匹多立沙的工业生产遵循相同的合成路线,但规模更大。 该工艺旨在实现成本效益和效率,确保最终产品的高收率和纯度 .
化学反应分析
反应类型
匹多立沙会经历多种类型的化学反应,包括:
氧化: 匹多立沙在特定条件下可以被氧化形成各种氧化衍生物。
还原: 还原反应可用于修饰匹多立沙的结构,可能改变其药理特性。
取代: 取代反应,特别是亲核取代反应,在匹多立沙的合成和修饰中很常见。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
取代: 烷基卤化物和有机金属化合物等试剂通常用于取代反应。
形成的主要产物
从这些反应形成的主要产物取决于所用条件和试剂的具体情况。 例如,氧化会导致形成各种氧化衍生物,而取代反应会产生匹多立沙的不同取代类似物 .
相似化合物的比较
类似化合物
莫达非尼: 另一种用于治疗嗜睡症和白天过度嗜睡的药物。与匹多立沙不同,莫达非尼主要作用于多巴胺转运蛋白。
羟丁酸钠: 用于治疗伴有猝倒的嗜睡症。它通过调节γ-氨基丁酸 (GABA) 受体来发挥作用。
匹多立沙的独特性
匹多立沙在作为组胺 H3 受体拮抗剂和反向激动剂的作用机制方面是独一无二的。 这种独特的机制使它能够增强大脑中组胺能活性,这与其他用于类似适应症的药物机制不同 .
属性
IUPAC Name |
1-[3-[3-(4-chlorophenyl)propoxy]propyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO/c18-17-9-7-16(8-10-17)6-4-14-20-15-5-13-19-11-2-1-3-12-19/h7-10H,1-6,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNACHAUCXXVJSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOCCCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30957654 | |
| Record name | Pitolisant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30957654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Signalling of histaminergic neurons plays a key role in activating the arousal system with widespread projections to the whole brain via activating orexin receptors. Narcolepsy is characterized by insufficient neurotransmission by orexins, or hypocretins, which are excitatory peptides released by neurons located from the lateral hypothalamus. These neurons project to aminergic neurons, such as histaminergic or noradrenergic neurons, that are responsible for the effects of orexin and control of wakefulness. Histamine H3 receptors are presynaptic inhibitory autoreceptors that are located in the cerebral cortex, hypothalamus, hippocampus, and basal ganglia. H3 receptors promote the re-uptake of histamine at synaptic terminals and attenuate further histamine release into the synapse. By blocking H3 autoreceptors and increasing the levels of histamine transmitters at the synapse, pitolisant enhances the activity of histaminergic neurons and promotes wakefulness. Inverse agonism of pitolisant at H3 receptors also leads to enhanced synthesis and release of endogenous histamine over the basal level. Pitolisant acts as a high-affinity competitive antagonist (Ki 0.16 nM) and as an inverse agonist (EC50 1.5 nM) at the human H3 receptor and mediates its pharmacological action at the presynaptic level. It is thought to bind to the antagonist binding site of the H3 receptor, which is located within the transmembrane core just below the extracellular loops. Piperidines form a salt bridge with Glu206 in the membrane-spanning segment, and the hydroxyl of Tyr374 is H-bonded with the central oxygen of piperidine. Pitolisant displays high selectivity for H3 receptors compared to other histamine receptor subtypes. Pitolisant also modulates acetylcholine, noradrenaline and dopamine release in the brain by increasing the levels of neurotransmitters but does not increase dopamine release in the stratal complex, including the nucleus accumbens. At lower nanomolar concentrations, pitolisant acts as an inverse agonist at H3 receptors and enhances the release of endogenous histamine over the basal level. | |
| Record name | Pitolisant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11642 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
362665-56-3 | |
| Record name | Pitolisant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=362665-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pitolisant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0362665563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pitolisant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11642 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pitolisant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30957654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PITOLISANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BC83L4PIY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Pitolisant acts as a potent and highly selective histamine H3-receptor antagonist/inverse agonist. [, , , , , ] It binds to the H3 receptor, blocking the action of histamine and decreasing the inhibition of histamine release in the brain. [, , , ] This results in increased histaminergic neurotransmission, which promotes wakefulness. [, , , ]
A: By increasing histamine levels, Pitolisant indirectly influences the activity of other neurotransmitter systems involved in wakefulness and alertness, including acetylcholine, norepinephrine, and dopamine. [, , ] This multifaceted action contributes to its therapeutic effects in narcolepsy. [, ]
A: The molecular formula of Pitolisant is C17H24ClNO • HCl, and its molecular weight is 332.7 g/mol. []
A: While the provided research articles don't delve into detailed spectroscopic analysis, one study mentions the use of High-Performance Liquid Chromatography (HPLC) with a Photo Diode Array (PDA) detector at 268 nm for Pitolisant quantification. []
A: One study subjected Pitolisant formulations to stress testing under various conditions. [] While the exact conditions are not elaborated on, the study mentions the emergence of minor degradation products. [] This suggests the need for appropriate formulation strategies to ensure stability.
A: While the provided research doesn't detail specific formulation strategies, it does emphasize the importance of formulation for drug stability. [] Further research into different formulation approaches could potentially optimize Pitolisant's delivery and efficacy.
A: Pitolisant's relatively long half-life of around 10 hours [] allows for once-daily dosing. [, , , , , , , , , , , , , ] Its slow elimination contributes to its sustained therapeutic effects on excessive daytime sleepiness. [, , , , , , , , , , , , , ]
A: Yes, Pitolisant demonstrates significant brain penetration. [] A study using a rat model found measurable concentrations of Pitolisant in brain tissue after oral administration. [] This brain penetration is essential for its central action on histamine H3 receptors. []
A: Yes, preclinical studies have investigated the effects of Pitolisant in animal models. [] One study compared its effects to amphetamine, modafinil, and solriamfetol in various in vivo models. [] Unlike the other drugs, Pitolisant did not produce hyperlocomotion, behavioral sensitization, or hypophagia, suggesting a distinct pharmacological profile. []
A: Several randomized controlled trials have demonstrated the efficacy and safety of Pitolisant in treating excessive daytime sleepiness (EDS) and cataplexy in adults with narcolepsy. [, , , , , , , , , , , , , ] These trials, including HARMONY-1 and HARMONY-CTP, showed significant improvements in subjective and objective measures of sleepiness and cataplexy frequency compared to placebo. [, , , , , , , , , , , , , ] Additionally, real-world studies and expanded access programs have further supported its clinical benefit and safety profile. [, , ]
A: While the focus is on the scientific aspects, it's important to acknowledge that like all medications, Pitolisant can cause side effects. [, , , , , , ] The most common ones reported in clinical trials include headache, insomnia, nausea, and anxiety. [, , , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
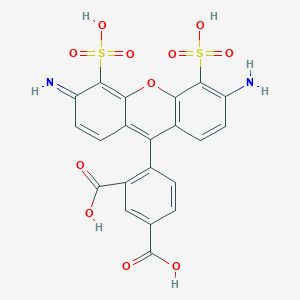
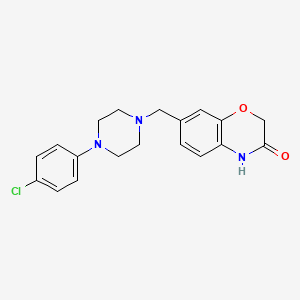
![(3AR,7AR)-OCTAHYDRO-2-[1-IMINO-2-(2-METHOXYPHENYL)ETHYL]-7,7-DIPHENYL-4H-ISOINDOL-4-ONE](/img/structure/B1242926.png)
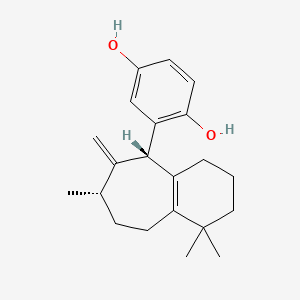

![[(2R)-2,3-di(hexadecanoyloxy)propyl] (Z)-icos-11-enoate](/img/structure/B1242930.png)
![[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate](/img/structure/B1242931.png)

![1-(4-AMINO-2-METHYL-1H-IMIDAZO[4,5-C]QUINOLIN-1-YL)-2-METHYLPROPAN-2-OL](/img/structure/B1242933.png)
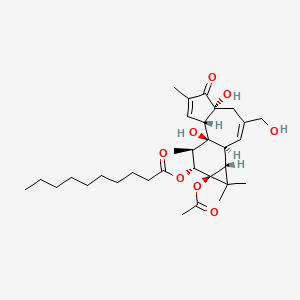
![N-[5-(3-Cyclohexyl-propionylamino)-2-methyl-phenyl]-4-hydroxy-benzamide](/img/structure/B1242937.png)

![(7R,13R,17R)-17-[2-[4-(diethylaminomethyl)-2-methoxyphenoxy]ethyl]-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1242939.png)
